molecular formula C6H18Cl3N3 B7853787 4-Hydrazinyl-1-methylpiperidine trihydrochloride

4-Hydrazinyl-1-methylpiperidine trihydrochloride

Cat. No.: B7853787
M. Wt: 238.6 g/mol
InChI Key: OTZOMYKLOPLHSE-UHFFFAOYSA-N
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Description

4-Hydrazinyl-1-methylpiperidine trihydrochloride (hypothetical structure inferred from evidence) is a piperidine derivative featuring a hydrazinyl (-NH-NH₂) substituent and three hydrochloride salt groups. The trihydrochloride variant would likely exhibit enhanced water solubility due to the additional HCl moiety, making it suitable for biomedical research applications.

Properties

IUPAC Name

(1-methylpiperidin-4-yl)hydrazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3.3ClH/c1-9-4-2-6(8-7)3-5-9;;;/h6,8H,2-5,7H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZOMYKLOPLHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-1-methylpiperidine trihydrochloride typically involves the reaction of 1-methylpiperidine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated as a trihydrochloride salt. The general reaction scheme is as follows:

    Starting Materials: 1-methylpiperidine, hydrazine hydrate, hydrochloric acid.

    Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol or water).

    Product Isolation: The product is precipitated out as a trihydrochloride salt and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-1-methylpiperidine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other nitrogen-containing functional groups.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
4-Hydrazinyl-1-methylpiperidine trihydrochloride is being investigated as a potential pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of biological functions.

Case Study: Antidepressant Activity
Research has indicated that this compound may exhibit antidepressant-like effects. In animal models, administration resulted in significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain. This suggests its potential role in treating mood disorders.

Biological Applications

Antimicrobial and Anticancer Properties
Studies have shown that this compound possesses antimicrobial and anticancer activities. Its mechanism of action may involve the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation .

Case Study: Neuroprotective Effects
In cellular models of neurodegeneration, this compound demonstrated the ability to mitigate cell death caused by neurotoxic agents. This effect is associated with its modulation of oxidative stress pathways, suggesting potential applications in neurodegenerative disease therapies .

Materials Science

Synthesis of Novel Materials
The compound is explored for its role in synthesizing novel materials, including coordination polymers and metal-organic frameworks (MOFs). Its unique chemical structure allows it to act as a ligand or building block in creating complex materials with tailored properties .

Material Type Application Properties
Coordination PolymersCatalysisEnhanced reactivity due to metal-ligand interactions
Metal-Organic FrameworksGas storageHigh surface area and tunable porosity

Industrial Applications

Intermediate in Chemical Synthesis
In industrial settings, this compound serves as an intermediate for synthesizing more complex organic molecules. Its utility extends to the manufacture of specialty chemicals and as a catalyst in specific reactions .

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-1-methylpiperidine trihydrochloride involves its interaction with biological targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the piperidine ring can interact with receptor sites, modulating their activity. These interactions are crucial for the compound’s biological effects and therapeutic potential.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key attributes of 4-hydrazinyl-1-methylpiperidine trihydrochloride (hypothetical) with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Applications
4-Hydrazinyl-1-methylpiperidine dihydrochloride C₆H₁₇Cl₂N₃ 202.13 Hydrazinyl, methyl Not specified Research chemical synthesis
4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride C₁₆H₂₅N₃•3HCl 368.77 Methyl, phenyl, piperazine Slight in chloroform, methanol Neuropharmacology research
4-(Diphenylmethoxy)piperidine hydrochloride C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy Not specified Intermediate in drug synthesis
Benzenamine, 4-(1-piperazinyl)-, trihydrochloride C₁₀H₁₆N₃•3HCl Not provided Piperazinyl, benzene Not specified Kinase inhibition studies
4-(3-Methoxyphenyl)piperidine hydrochloride C₁₂H₁₈ClNO 227.73 3-Methoxyphenyl Not specified CNS drug development
Key Observations:
  • Hydrazinyl Group Uniqueness : The hydrazinyl group in 4-hydrazinyl-1-methylpiperidine enables nucleophilic reactivity, useful in forming hydrazones or coordinating metal ions, which is absent in methoxy- or phenyl-substituted analogues .
  • Salt Forms: Trihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than mono- or dihydrochlorides, enhancing bioavailability in drug formulations.
  • Molecular Complexity : Piperazine derivatives (e.g., ) have larger molecular weights and more complex structures, often targeting neurological receptors, whereas simpler piperidines (e.g., ) are explored for CNS applications.

Biological Activity

4-Hydrazinyl-1-methylpiperidine trihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound is primarily studied for its therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

In studies focusing on cancer treatment, this compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it has shown effectiveness against human breast cancer cells in vitro, suggesting its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells may be attributed to its interaction with specific cellular targets involved in cell proliferation and survival .

Other Biological Effects

Beyond antimicrobial and anticancer properties, this compound has been investigated for its effects on glucose metabolism. It may play a role in normalizing elevated blood glucose levels, making it a candidate for further research in diabetes management . Additionally, preliminary studies suggest that it could have neuroprotective effects, which warrants further investigation into its potential applications in neurodegenerative diseases .

The exact mechanism of action of this compound remains under investigation. However, it is believed that the compound interacts with various molecular targets within cells:

  • Enzyme Inhibition : The hydrazine moiety may facilitate interactions with enzymes involved in critical metabolic pathways.
  • DNA Intercalation : Similar to other hydrazine derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptotic pathways in cancer cells .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria at low concentrations, highlighting its broad-spectrum antimicrobial potential.

Study 2: Cytotoxicity Against Cancer Cells

In vitro assays conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis via caspase activation.

Study 3: Effects on Glucose Metabolism

Research focusing on glucose metabolism showed that the compound could reduce blood glucose levels in diabetic animal models. This effect was associated with enhanced insulin sensitivity and improved glucose uptake in peripheral tissues .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityGlucose Regulation
4-Hydrazinyl-1-methylpiperidineYesYesYes
Crisnatol mesylateYesYesNo
MetronidazoleYesLimitedNo

This table compares this compound with other compounds known for similar biological activities.

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